3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 3,4-dimethylcoumarin with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing green chemistry principles to minimize waste and improve yield. The use of catalysts and environmentally friendly solvents can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-oxopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives .
Scientific Research Applications
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one: This compound has a similar structure but with a cyclohexyl group instead of a propoxy group.
3-benzyl-4-methyl-7-(2-oxopropoxy)chromen-2-one: This compound features a benzyl group at the 3-position, providing different chemical and biological properties.
Uniqueness
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDJHHFMPSBOKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358039 |
Source
|
Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156006-10-9 |
Source
|
Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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